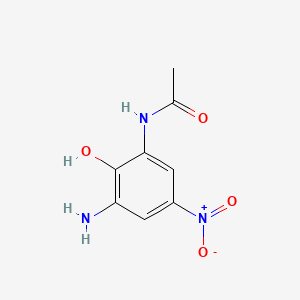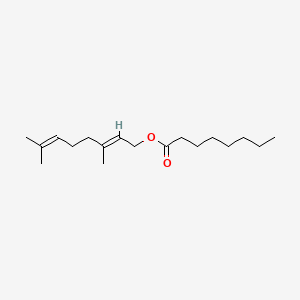
N-(3-Amino-2-hydroxy-5-nitrophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Amino-2-hydroxy-5-nitrophenyl)acetamide is an organic compound with a complex structure that includes an acetamide group attached to a substituted phenyl ring. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. The presence of amino, hydroxy, and nitro functional groups on the phenyl ring makes it a versatile molecule for chemical reactions and biological interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Amino-2-hydroxy-5-nitrophenyl)acetamide typically involves the nitration of a precursor compound followed by acetamidation. One common method includes the nitration of 3-amino-2-hydroxyaniline to introduce the nitro group at the 5-position. This is followed by the reaction with acetic anhydride to form the acetamide derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Types of Reactions:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amino and hydroxy groups can participate in electrophilic substitution reactions, allowing for further functionalization of the phenyl ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of a quinone derivative.
Reduction: Formation of a diamino derivative.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
N-(3-Amino-2-hydroxy-5-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or a ligand for receptor binding studies.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of N-(3-Amino-2-hydroxy-5-nitrophenyl)acetamide involves its interaction with biological molecules through its functional groups. The amino and hydroxy groups can form hydrogen bonds with proteins and nucleic acids, while the nitro group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- Acetamide, N-(3-nitrophenyl)-
- Acetamide, N-(2-hydroxy-5-nitrophenyl)-
- Acetamide, N-(2-hydroxy-3-nitrophenyl)-
Comparison: N-(3-Amino-2-hydroxy-5-nitrophenyl)acetamide is unique due to the presence of both amino and hydroxy groups on the phenyl ring, which allows for a broader range of chemical reactions and biological interactions compared to its analogs
Eigenschaften
CAS-Nummer |
6358-63-0 |
|---|---|
Molekularformel |
C8H9N3O4 |
Molekulargewicht |
211.17 g/mol |
IUPAC-Name |
N-(3-amino-2-hydroxy-5-nitrophenyl)acetamide |
InChI |
InChI=1S/C8H9N3O4/c1-4(12)10-7-3-5(11(14)15)2-6(9)8(7)13/h2-3,13H,9H2,1H3,(H,10,12) |
InChI-Schlüssel |
JBYMSNCIQHSWOD-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=CC(=C1O)N)[N+](=O)[O-] |
Kanonische SMILES |
CC(=O)NC1=CC(=CC(=C1O)N)[N+](=O)[O-] |
| 6358-63-0 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1609271.png)



![2-[(4-Chlorophenyl)methoxy]ethanamine](/img/structure/B1609276.png)


![Benzenesulfonic acid,2-amino-5-[(4-nitrophenyl)amino]-](/img/structure/B1609284.png)




![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B1609292.png)

